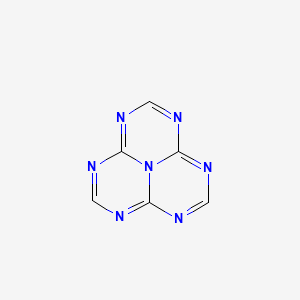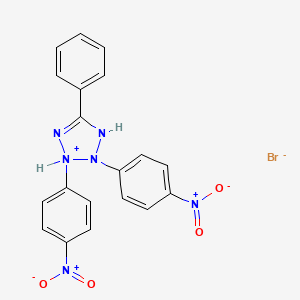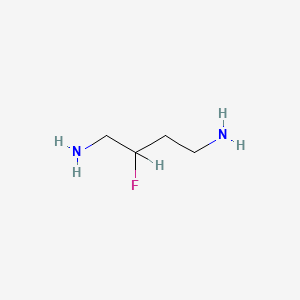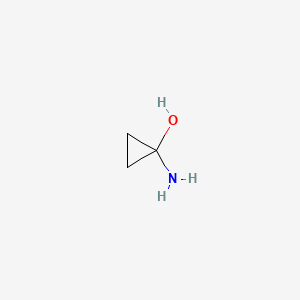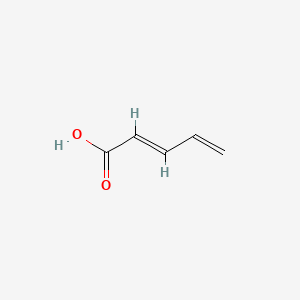
Ácido penta-2,4-dienoico
Descripción general
Descripción
Penta-2,4-dienoic acid, also known as 2,4-pentadienoic acid, is a five-carbon dicarboxylic acid that is found in nature in small amounts. It is a common building block for the synthesis of a variety of natural products, such as fatty acids, vitamins, and hormones. Penta-2,4-dienoic acid has been studied extensively for its potential therapeutic applications and has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Interruptores Moleculares
El ácido penta-2,4-dienoico se ha estudiado como un interruptor molecular . Los interruptores moleculares son moléculas que pueden cambiar reversiblemente entre diferentes estados microscópicos. Tienen funcionalidades notables y son altamente deseables en el desarrollo de sistemas artificiales .
Análisis Espectroscópico
Se ha realizado un análisis espectroscópico de los isómeros cis/trans del ácido penta-2,4-dienoico unido a cúmulos de oro de diferentes tamaños . Este estudio simuló cuatro técnicas espectroscópicas diferentes: espectroscopia infrarroja, dispersión Raman normal, espectros de absorción y dispersión Raman de resonancia .
Estudio de Isómeros
El estudio de los isómeros del ácido penta-2,4-dienoico es otra aplicación significativa. La posición y la conformación de la molécula determinan la estructura electrónica y, por lo tanto, los espectros .
Adición de Cúmulos de Oro
El ácido penta-2,4-dienoico se ha utilizado en estudios en los que se une a cúmulos de oro de diferentes tamaños (1, 2 y 20 átomos de oro) . Esta investigación es significativa para comprender las propiedades de estas estructuras moleculares .
Preparación de Propargilester Quiral
El ácido penta-2,4-dienoico se ha utilizado en la preparación de propargilester quiral . Esta aplicación es significativa en el campo de la química orgánica .
Preparación de trans 1-N-acilamino-1,3-dienos
El ácido penta-2,4-dienoico también se ha utilizado en la preparación de trans 1-N-acilamino-1,3-dienos a través de un procedimiento de Curtius modificado . Esta es otra aplicación importante en el campo de la síntesis orgánica .
Safety and Hazards
When handling Penta-2,4-dienoic acid, it is recommended to use personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin and eyes, ingestion, and inhalation . Avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
Penta-2,4-dienoic acid has potential applications in the field of spectroscopy . Its cis/trans-isomers have been studied when attached to gold nanoclusters, suggesting potential uses in nanotechnology . Additionally, the compound’s close relation to the phytotoxic pyrenophoric acid suggests potential applications in biocontrol .
Mecanismo De Acción
Target of Action
Penta-2,4-dienoic acid is a molecular switch that can switch between its trans and cis form . It has been studied in the context of being attached to gold nanoclusters
Mode of Action
The mode of action of Penta-2,4-dienoic acid is primarily through its ability to switch between its trans and cis forms . This switching ability is influenced by the position and conformation of the molecule, which determine its electronic structure
Biochemical Pathways
Penta-2,4-dienoic acid has been mentioned in the context of the biodegradation of polychlorinated biphenyls (PCBs). In this process, PCBs-degrading bacteria attack the 2, 3-carbon bond by biphenyl-2, 3-dioxygenase to open the ring of PCBs and generate chlorobenzoic acid (CBA) and 2-hydroxy-penta-2,4-dienoic acid . .
Result of Action
Its ability to switch between trans and cis forms suggests that it may have significant effects at the molecular level .
Action Environment
The action of Penta-2,4-dienoic acid is influenced by its environment. For instance, it has been studied in the context of being attached to gold nanoclusters . The size of the gold clusters to which it is attached can influence its spectroscopic properties . .
Análisis Bioquímico
Biochemical Properties
Penta-2,4-dienoic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This compound interacts with several enzymes and proteins, influencing their activity. For instance, penta-2,4-dienoic acid is known to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . The interactions between penta-2,4-dienoic acid and these biomolecules are primarily based on its ability to disrupt the normal functioning of microbial cell membranes and enzyme systems.
Cellular Effects
Penta-2,4-dienoic acid affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to cell lysis and death. This compound also influences cell signaling pathways and gene expression in microbial cells, inhibiting their growth and proliferation . In higher organisms, penta-2,4-dienoic acid can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, although its effects are generally less pronounced compared to its antimicrobial action.
Molecular Mechanism
The molecular mechanism of penta-2,4-dienoic acid involves its interaction with cell membranes and enzymes. It binds to the lipid bilayer of microbial cell membranes, increasing membrane permeability and causing leakage of cellular contents . Additionally, penta-2,4-dienoic acid inhibits key enzymes in microbial metabolic pathways, such as those involved in energy production and synthesis of essential biomolecules. These interactions lead to a disruption of normal cellular functions and ultimately result in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of penta-2,4-dienoic acid can change over time. The compound is relatively stable under standard conditions, but its antimicrobial activity can decrease over prolonged storage or exposure to light and heat . In in vitro studies, penta-2,4-dienoic acid has been shown to maintain its antimicrobial properties for extended periods, although its efficacy may diminish over time. In in vivo studies, long-term exposure to penta-2,4-dienoic acid can lead to adaptive responses in microbial populations, potentially reducing its effectiveness.
Dosage Effects in Animal Models
The effects of penta-2,4-dienoic acid vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant adverse effects. At higher doses, penta-2,4-dienoic acid can cause toxicity, leading to adverse effects such as gastrointestinal disturbances and liver damage . Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy, but exceeding this threshold can result in toxicity.
Metabolic Pathways
Penta-2,4-dienoic acid is involved in several metabolic pathways. It is metabolized by enzymes such as oxidases and dehydrogenases, which convert it into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of other metabolites in the cell. For example, the metabolism of penta-2,4-dienoic acid can lead to the production of reactive oxygen species, which can further affect cellular functions.
Transport and Distribution
Within cells and tissues, penta-2,4-dienoic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins . The distribution of penta-2,4-dienoic acid within tissues can affect its localization and accumulation, influencing its overall activity and effectiveness.
Subcellular Localization
Penta-2,4-dienoic acid is primarily localized in the cell membrane and cytoplasm. Its activity is influenced by its subcellular localization, as it interacts with membrane lipids and cytoplasmic enzymes . Post-translational modifications and targeting signals can direct penta-2,4-dienoic acid to specific cellular compartments, affecting its function and efficacy.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Penta-2,4-dienoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Acetylene", "Ethylene", "Formaldehyde", "Sodium hydroxide", "Sodium borohydride", "Sodium carbonate", "Sulfuric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Acetylene is reacted with formaldehyde in the presence of sodium hydroxide to form 3-hydroxypropynal.", "Step 2: 3-hydroxypropynal is reduced with sodium borohydride to form 3-hydroxypropenal.", "Step 3: 3-hydroxypropenal is reacted with sulfuric acid to form 2,4-pentadienal.", "Step 4: 2,4-pentadienal is reacted with sodium carbonate to form the sodium salt of Penta-2,4-dienoic acid.", "Step 5: The sodium salt of Penta-2,4-dienoic acid is acidified with sulfuric acid to form Penta-2,4-dienoic acid.", "Step 6: Penta-2,4-dienoic acid is purified by recrystallization from a suitable solvent such as methanol, ethanol, or diethyl ether." ] } | |
| 626-99-3 | |
Fórmula molecular |
C5H6O2 |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
(2Z)-penta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3- |
Clave InChI |
SDVVLIIVFBKBMG-ARJAWSKDSA-N |
SMILES isomérico |
C=C/C=C\C(=O)O |
SMILES |
C=CC=CC(=O)O |
SMILES canónico |
C=CC=CC(=O)O |
| 626-99-3 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


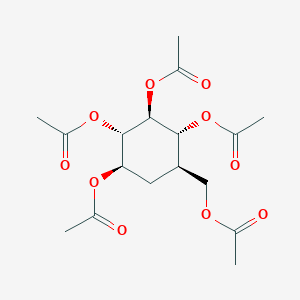
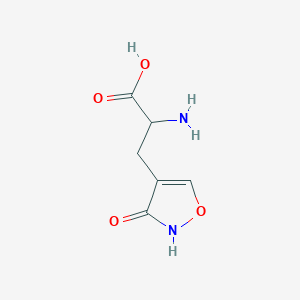

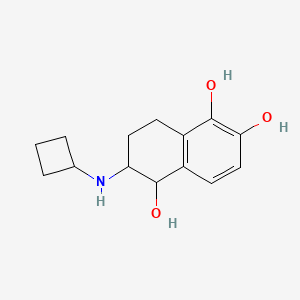

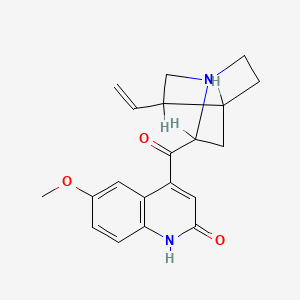
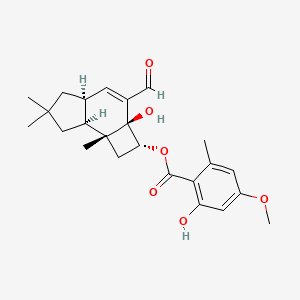
![9,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol](/img/structure/B1218368.png)
